molecular formula C68H106N22O17S B013181 Alytesin CAS No. 31078-12-3

Alytesin

Cat. No.: B013181
CAS No.: 31078-12-3
M. Wt: 1535.8 g/mol
InChI Key: ISGGITPLKHZHOL-TXYKKBLVSA-N
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Description

Biochemical Analysis

Biochemical Properties

Alytesin interacts with various enzymes, proteins, and other biomolecules. It is known to reduce gastric acid secretion and induce hypertension . This compound also induces short-term anorexigenic effects in neonatal chicks .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by reducing gastric acid secretion and inducing hypertension

Molecular Mechanism

The molecular mechanism of this compound’s action is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Alytesin is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and simultaneously removes protecting groups .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a solid product. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid during the final stages of synthesis .

Chemical Reactions Analysis

Types of Reactions: Alytesin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the specific amino acid residues present in the peptide sequence.

Common Reagents and Conditions:

    Peptide Bond Formation: Typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).

    Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid resin and remove protecting groups.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues to methionine sulfoxide.

    Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds between cysteine residues.

Major Products Formed: The primary product is the peptide this compound in its trifluoroacetate salt form. Depending on the specific reactions, oxidized or reduced forms of the peptide may also be obtained .

Scientific Research Applications

Alytesin (trifluoroacetate salt) has several scientific research applications:

Comparison with Similar Compounds

    Bombesin: Another neuropeptide with similar biological activities, including the regulation of gastric acid secretion and blood pressure.

    Gastrin-releasing peptide (GRP): Shares structural similarities with Alytesin and has overlapping physiological effects.

Uniqueness: this compound is unique in its specific amino acid sequence and the combination of biological activities it exhibits. While similar compounds like bombesin and gastrin-releasing peptide share some functions, this compound’s distinct sequence and trifluoroacetate salt form contribute to its unique properties and applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGITPLKHZHOL-TXYKKBLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H106N22O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185027
Record name Alytesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31078-12-3
Record name Alytesin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alytesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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